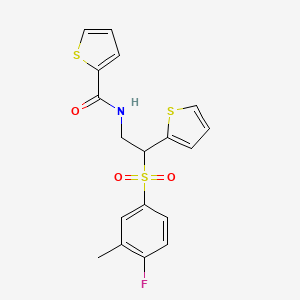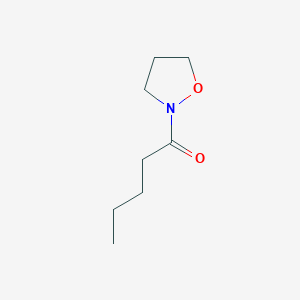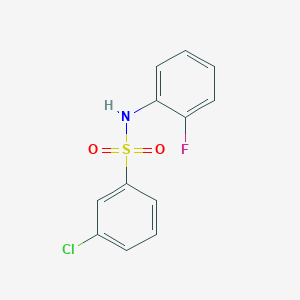
3-chloro-N-(2-fluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-fluorophenyl)benzenesulfonamide is a type of sulfonamide compound . Sulfonamides have been used as antibacterial drugs for decades and have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule . Vibrational frequencies are analyzed, revealing some physicochemical properties of the title compound .Physical And Chemical Properties Analysis
The physical form of similar compounds, such as 3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide, is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Antibacterial Drugs
Sulfonamides, including 3-chloro-N-(2-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They work by inhibiting the growth of bacteria, making them effective in treating bacterial infections .
Antitumor Activity
Sulfonamide compounds have unique antitumor activities . For example, certain sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .
Antidiabetic Activity
Sulfonamides also exhibit antidiabetic activities . They can be used in the treatment of diabetes, helping to control blood sugar levels .
Antiviral Activity
Sulfonamides have shown potential in antiviral applications . They can inhibit the replication of certain viruses, providing a possible treatment option for viral infections .
Anti-cancer Activity
In addition to their antitumor properties, sulfonamides have also demonstrated anti-cancer activities . They can inhibit the growth of cancer cells, making them a potential option for cancer treatment .
Pesticides
Sulfa compounds have a wide range of biological applications in medicine and as pesticides . They can be used for sterilization, weeding, and as insecticides .
Mecanismo De Acción
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts bacterial growth and multiplication.
Biochemical Pathways
The biochemical pathways affected by 3-chloro-N-(2-fluorophenyl)benzenesulfonamide are likely related to the synthesis of folic acid, given its classification as a sulfonamide . By inhibiting the enzyme dihydropteroate synthase, this compound would disrupt the production of dihydrofolic acid, a key component in the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide’s action would likely involve the disruption of bacterial growth and multiplication due to the inhibition of folic acid synthesis . This could lead to the death of bacterial cells, contributing to the compound’s potential antibacterial effects .
Action Environment
The action, efficacy, and stability of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the bacterial species present .
Safety and Hazards
The safety data sheet for similar compounds, such as 4-Chloro-2-fluorophenyl isocyanate, indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Sulfonamides have more extensive biological activities and are being further studied . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects, and are currently applied in clinical trials .
Propiedades
IUPAC Name |
3-chloro-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAQTXYJAHTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluorophenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

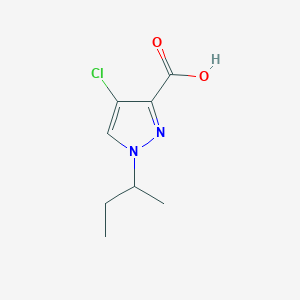
![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)
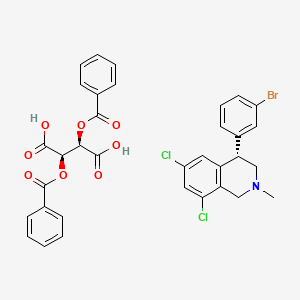
![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2699027.png)
![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2699028.png)
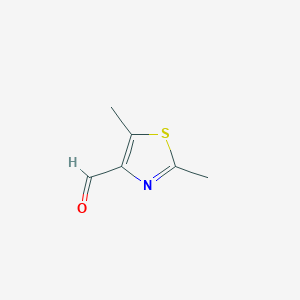
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)
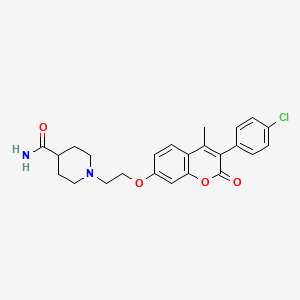
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)
![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)
